EMODICACID
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Overview
Description
EMODICACID is a complex organic compound with the molecular formula C15H8O7. It is a derivative of anthraquinone, characterized by the presence of three hydroxyl groups and a carboxylic acid group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EMODICACID typically involves the oxidation of anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate anthraquinones, which are further hydroxylated to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve multiple purification steps, including recrystallization and chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
EMODICACID undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of anthraquinone, which can have different functional properties and applications .
Scientific Research Applications
EMODICACID has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of EMODICACID involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to the modulation of cellular processes. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Emodin: Another anthraquinone derivative with similar hydroxyl and carboxyl groups.
Rhein: A hydroxylated anthraquinone with anti-inflammatory properties.
Aloe-emodin: Known for its laxative effects and potential anticancer activity
Uniqueness
EMODICACID is unique due to its specific hydroxylation pattern and carboxylation, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
478-45-5 |
---|---|
Molecular Formula |
C15H8O7 |
Molecular Weight |
300.22 g/mol |
IUPAC Name |
4,5,7-trihydroxy-9,10-dioxoanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H8O7/c16-5-3-7-10(9(18)4-5)14(20)12-8(17)2-1-6(15(21)22)11(12)13(7)19/h1-4,16-18H,(H,21,22) |
InChI Key |
CUUCCKPDUGAXQQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1C(=O)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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